molecular formula C13H22O B12666930 1,2,3,4,5,6,7,8-Octahydro-8,8-dimethylnaphthalene-2-methanol CAS No. 93804-62-7

1,2,3,4,5,6,7,8-Octahydro-8,8-dimethylnaphthalene-2-methanol

Cat. No.: B12666930
CAS No.: 93804-62-7
M. Wt: 194.31 g/mol
InChI Key: TXYYNNGNKSJORA-UHFFFAOYSA-N
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Description

1,2,3,4,5,6,7,8-Octahydro-8,8-dimethylnaphthalene-2-methanol is a chemical compound with the molecular formula C15H26O. It is a derivative of naphthalene, characterized by the presence of a methanol group and multiple hydrogenated carbon atoms. This compound is known for its applications in various fields, including organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4,5,6,7,8-Octahydro-8,8-dimethylnaphthalene-2-methanol can be synthesized through several methods. One common approach involves the hydrogenation of 8,8-dimethylnaphthalene-2-methanol under specific conditions. The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under high pressure and temperature to ensure complete hydrogenation.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale hydrogenation reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,5,6,7,8-Octahydro-8,8-dimethylnaphthalene-2-methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can further hydrogenate the compound, although it is already highly hydrogenated.

    Substitution: The methanol group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst

    Substitution: Various halogenating agents or nucleophiles

Major Products Formed

    Oxidation: Ketones or aldehydes

    Reduction: Further hydrogenated derivatives

    Substitution: Compounds with substituted functional groups

Scientific Research Applications

1,2,3,4,5,6,7,8-Octahydro-8,8-dimethylnaphthalene-2-methanol has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,2,3,4,5,6,7,8-Octahydro-8,8-dimethylnaphthalene-2-methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,4,5,6,7,8-Octahydro-8,8-dimethyl-2-naphthaldehyde
  • 1,2,3,4,5,6,7,8-Octahydro-2,3,8,8-tetramethyl-2-naphthyl ethanone
  • 1,2,3,4,5,6,7,8-Octahydro-5,5-dimethylnaphthalene-2-carbaldehyde

Uniqueness

1,2,3,4,5,6,7,8-Octahydro-8,8-dimethylnaphthalene-2-methanol is unique due to its specific structural features, including the presence of a methanol group and the degree of hydrogenation. These characteristics confer distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

93804-62-7

Molecular Formula

C13H22O

Molecular Weight

194.31 g/mol

IUPAC Name

(8,8-dimethyl-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl)methanol

InChI

InChI=1S/C13H22O/c1-13(2)7-3-4-11-6-5-10(9-14)8-12(11)13/h10,14H,3-9H2,1-2H3

InChI Key

TXYYNNGNKSJORA-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC2=C1CC(CC2)CO)C

Origin of Product

United States

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